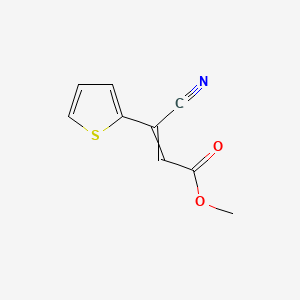

Methyl 3-cyano-3-(thiophen-2-yl)acrylate

Description

Methyl 3-cyano-3-(thiophen-2-yl)acrylate is a cyano-substituted acrylate derivative featuring a thiophene ring at the β-position. Its molecular structure combines electron-withdrawing (cyano, ester) and electron-donating (thiophene) groups, making it a candidate for nonlinear optical (NLO) materials and organic synthesis intermediates. The compound’s reactivity and physical properties are influenced by the conjugation between the thiophene ring and the acrylate backbone, as well as the steric and electronic effects of substituents .

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

methyl 3-cyano-3-thiophen-2-ylprop-2-enoate |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-5H,1H3 |

InChI Key |

OYQHQTBZUGGDGA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C(C#N)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between methyl cyanoacetate and thiophene-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted cyanoacrylates with various functional groups.

Scientific Research Applications

Methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of adhesives, coatings, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-cyano-3-(thiophen-2-yl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Methyl (E)-3-(thiophen-2-yl)acrylate (): Lacks the cyano group at position 3, reducing electron-withdrawing effects. This results in a less polarized π-conjugated system compared to the cyano-substituted analog, impacting NLO properties .

- (E)-Methyl 2-cyano-3-(thiophen-3-yl)acrylate (): The thiophene ring is attached at the 3-position instead of 2, altering conjugation pathways and electronic distribution. This positional isomerism may reduce intramolecular charge transfer efficiency .

- The monoclinic crystal system (space group P2₁/c) and cell parameters (a = 11.5907 Å, b = 6.6883 Å) suggest tighter packing than methyl derivatives .

Table 1: Structural Comparison

| Compound | Substituents | Molecular Weight | Key Structural Features |

|---|---|---|---|

| Methyl 3-cyano-3-(thiophen-2-yl)acrylate | Cyano at C3, methyl ester | 193.22 g/mol | Strong D–π–A configuration |

| Methyl (E)-3-(thiophen-2-yl)acrylate | No cyano group | 168.20 g/mol | Weaker polarization |

| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | Cyano at C2, ethyl ester | 207.24 g/mol | Monoclinic crystal system (P2₁/c) |

Physicochemical Properties

Crystallography and Stability

- Crystal Packing: Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate exhibits a monoclinic lattice with hydrogen bonding and π–π interactions stabilizing the structure . Methyl esters generally show higher melting points due to compact packing.

- Solubility: Potassium salts (e.g., Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate, ) exhibit enhanced water solubility compared to ester derivatives, advantageous for aqueous-phase reactions .

Table 2: Physical Properties

| Compound | Melting Point | Solubility | Stability Notes |

|---|---|---|---|

| This compound | Not reported | Low in water | Stable in organic solvents |

| Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate | 100 K (crystal) | Moderate in EtOH | Hygroscopic in polar solvents |

| Potassium (Z)-3-cyano-3-(thiophen-2-yl)acrylate | Not reported | High in water | Sensitive to acidic conditions |

Nonlinear Optical (NLO) Materials

- This compound (MCPTR): Exhibits a strong D–π–A configuration, enhancing hyperpolarizability. Modifying the acceptor (e.g., cyano groups) increases NLO response compared to non-cyano analogs .

- Pyrene-Modified Derivatives: Compounds like octyl-2-cyano-3-(4,6-dibromo-thieno[3′,4′]thiophen-2-yl)acrylate (QUSKAS, ) show amplified NLO effects due to extended π-systems, but synthetic complexity limits scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.